molecular formula C16H14O3 B5737560 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5737560
M. Wt: 254.28 g/mol
InChI Key: YMKSWHFBWGQTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.094294304 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Psoralen and Allopsoralen Analogs : This compound and its analogs have been synthesized as modified versions of psoralen and allopsoralen, indicating their potential use in photochemistry and photobiology (Garazd et al., 2001).

  • Catalyst-Free Synthesis : A green, catalyst-free, solvent-free method has been developed for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, showcasing the compound's role in sustainable chemistry (Kumar et al., 2015).

  • Fluorescence and Metal Interaction Properties : The compound's derivatives have been studied for their fluorescence properties and interaction with metals, suggesting applications in analytical and environmental chemistry (Gülcan et al., 2022).

Biological and Pharmacological Potential

  • Cytotoxicity Studies : Derivatives of this compound have been synthesized and tested for cytotoxicities against certain cell lines, indicating potential applications in cancer research and drug development (Hu et al., 2010).

  • Antimicrobial and Anticancer Evaluation : Variants of this compound have been assessed for their antimicrobial and anticancer activities, highlighting its significance in medicinal chemistry (Ibrahim et al., 2022).

  • Antitubercular Agents : Research has been conducted on chromenyl barbiturates and thiobarbiturates derived from this compound for their potential as antitubercular agents (Vijaya Laxmi et al., 2011).

Material Science and Chemistry

  • Catalyst- and Solvent-Free Synthesis : Innovative methods for synthesizing complex compounds using this molecule have been developed, indicating its role in the synthesis of new materials (Zhu et al., 2018).

  • Antifungal Activities : Certain derivatives have shown potent antifungal activity, suggesting applications in agriculture and fungicide development (Zhang et al., 2014).

  • Inverse Electron-Demand Diels–Alder Reaction : Studies on derivatives in the inverse electron-demand Diels–Alder reaction highlight its utility in complex chemical transformations (Popova et al., 2019).

Properties

IUPAC Name

10-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-9-8-18-14-7-15-13(6-12(9)14)10-4-2-3-5-11(10)16(17)19-15/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSWHFBWGQTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 3
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 4
Reactant of Route 4
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 5
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 6
Reactant of Route 6
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.